methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
“Methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate” is a chemical compound with the molecular formula C20H28N6O5 and a molecular weight of 432.481 . It is intended for research use only and is not for human or veterinary use.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 432.481 . No further physical or chemical properties were found in the available sources.Scientific Research Applications
Synthesis and Derivative Development
The synthesis of tricyclic purine derivatives, including 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones, has been explored. These syntheses are achieved through the treatment of specific purin-2(3-H)-ones with aminoalcohol followed by dehydrative cyclization using thionyl chloride (Shimada, Kuroda, & Suzuki, 1993).
Biological Evaluation for Potential Therapeutic Applications
A study on the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reveals the identification of potent serotonin (5-HT1A/5-HT7) receptor ligands and phosphodiesterase (PDE4B and PDE10A) inhibitors. This study suggests potential antidepressant and anxiolytic applications for these derivatives (Zagórska et al., 2016).
Photophysical and Electrochemical Properties
Research on star-shaped trinuclear Ru(II) polypyridine complexes of imidazo[4,5-f][1,10]phenanthroline derivatives indicates their unique photophysical and electrochemical properties. These findings demonstrate the versatility of the highly symmetric trinucleating imidazo[4,5-f][1,10]phenanthroline-based core ligands in forming trinuclear Ru(II) complexes (Samy & Alexander, 2011).
Properties
IUPAC Name |
methyl 2-[4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O5/c1-13-14(2)26-16-17(22(3)20(29)25(18(16)28)12-15(27)30-4)21-19(26)24(13)7-5-6-23-8-10-31-11-9-23/h5-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXFYBVKTBQSQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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